N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of substituted quinolines. This compound features a unique structure that combines a chlorophenyl group with a fluorobenzoyl moiety and a quinoline derivative, making it of interest in various fields, including medicinal chemistry and pharmacology.
This compound is synthesized through various chemical reactions involving starting materials that include 4-chlorophenyl acetamide and derivatives of quinoline. Its synthesis is documented in scientific literature focusing on the development of new pharmaceutical agents.
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be classified as:
The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) are often employed to monitor the progress of the reactions and confirm the structure of intermediates and products.
The molecular structure of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be described by its molecular formula .
CC(=O)N(c1ccc(Cl)cc1)c2c(n(c3ccc(F)cc3)c2=O)c(OC)C(OC)=C(C)C
This notation provides a way to represent the molecular structure in a textual format that can be interpreted by various chemical software for visualization or further analysis.
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can participate in various chemical reactions due to its functional groups:
Each reaction's conditions must be optimized for yield and selectivity, often requiring specific solvents or catalysts.
Preliminary studies suggest potential activity against certain cancer cell lines or microbial pathogens. Further research is necessary to clarify its pharmacodynamics and pharmacokinetics.
Relevant analyses include spectroscopic methods (e.g., IR, NMR) to characterize functional groups and confirm structural integrity.
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has potential applications in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5